Ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate
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Overview
Description
The compound ethyl 2- { [ (4-chlorophenyl)carbamothioyl]amino}acetate is somewhat similar to your compound. It has a molecular weight of 272.76 and is a solid at room temperature . Another related compound is Ethyl 2- ( (4-chlorophenyl)amino)acetate with a molecular weight of 213.66 .
Physical And Chemical Properties Analysis
Ethyl 2- { [ (4-chlorophenyl)carbamothioyl]amino}acetate is a solid at room temperature . Ethyl 2- ( (4-chlorophenyl)amino)acetate also is a solid .Scientific Research Applications
Chemical Reactions and Synthesis
Ethyl 2-amino-5-(2-aryl-2-oxoethylidene)-4-oxo-1H-4,5-dihydrofuran-3-carboxylates, including those with 4-chlorophenyl, have been studied for their reactions with alcohols, producing 5-alkoxy-2-amino-5-(2-aryl-2-oxoethyl)-4-oxo-1H-4,5-dihydrofuran-3-carboxylic acid derivatives. These derivatives' molecular structures were further analyzed using B3LYP/6-311G(d) quantum chemical calculations (Ivanov et al., 2018).
Heterocyclic Chemistry and Dyes
Ethyl 2-amino-4-((4-chlorophenyl)carbamoyl)-5-methylthiophene-3-carboxylate has been used in synthesizing disperse dyes, highlighting its potential in textile applications. These dyes exhibit desirable properties like good levelness and excellent fastness on fabrics (Abolude et al., 2021).
Antimicrobial Applications
New quinazolines synthesized using ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate have shown potential as antimicrobial agents. These compounds have been tested against various microbial strains, showing promising results (Desai et al., 2007).
Molecular Structure Analysis
The single-crystal X-ray structural analysis of compounds related to ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate has been performed, providing detailed insights into their molecular geometries and intermolecular interactions. Such studies are crucial for understanding the chemical and physical properties of these compounds (Ramazani et al., 2019).
Pharmacological Research
Compounds like ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates have been synthesized and screened for biological activity. They have shown low toxicity and potential pharmacological activities, including antiradical and anti-inflammatory effects (Zykova et al., 2016).
Safety and Hazards
Ethyl 2- { [ (4-chlorophenyl)carbamothioyl]amino}acetate has hazard statements H302, H312, H332 , indicating it is harmful if swallowed, in contact with skin, or if inhaled . Ethyl 2- ( (4-chlorophenyl)amino)acetate has hazard statements H315, H319 , indicating it causes skin irritation and serious eye irritation .
properties
IUPAC Name |
ethyl 2-(4-chloroanilino)-4-oxofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-2-18-13(17)11-10(16)7-19-12(11)15-9-5-3-8(14)4-6-9/h3-6,15H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJWNHKSBHBACC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OCC1=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26728224 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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